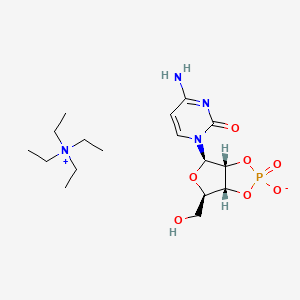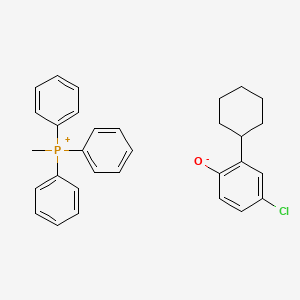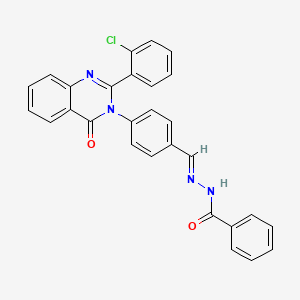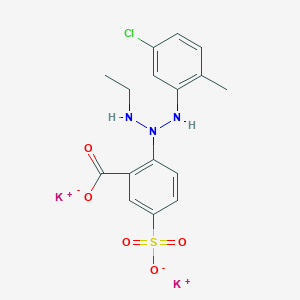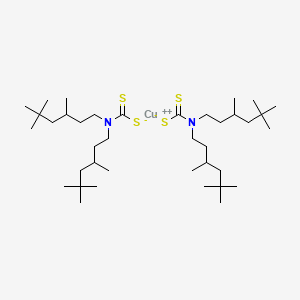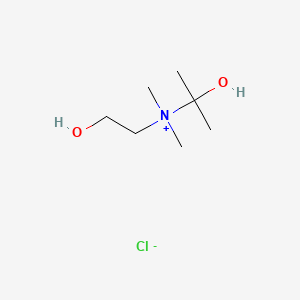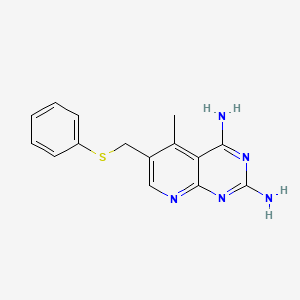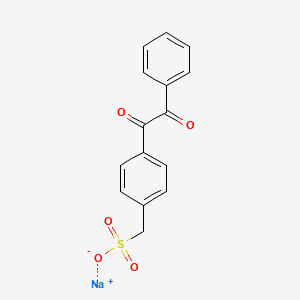
1-Methyl-1-tetradecylpiperazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-tetradecylpiperazinium chloride is a quaternary ammonium compound with a piperazine ring substituted with a methyl group and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-tetradecylpiperazinium chloride can be synthesized through the quaternization of 1-methylpiperazine with tetradecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows: [ \text{1-Methylpiperazine} + \text{Tetradecyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-tetradecylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to form 1-methylpiperazine and tetradecyl alcohol.
Common Reagents and Conditions:
Substitution: Silver nitrate in ethanol can be used to substitute the chloride ion with a nitrate ion.
Oxidation: Hydrogen peroxide in acetic acid can oxidize the compound to form N-oxides.
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Substitution: 1-Methyl-1-tetradecylpiperazinium nitrate.
Oxidation: 1-Methyl-1-tetradecylpiperazinium N-oxide.
Hydrolysis: 1-Methylpiperazine and tetradecyl alcohol.
Aplicaciones Científicas De Investigación
1-Methyl-1-tetradecylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-tetradecylpiperazinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Comparación Con Compuestos Similares
1-Methyl-1-dodecylpiperazinium chloride: Similar structure but with a shorter dodecyl chain.
1-Methyl-1-hexadecylpiperazinium chloride: Similar structure but with a longer hexadecyl chain.
Uniqueness: 1-Methyl-1-tetradecylpiperazinium chloride is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and in biological applications.
Propiedades
Número CAS |
109647-43-0 |
|---|---|
Fórmula molecular |
C19H41ClN2 |
Peso molecular |
333.0 g/mol |
Nombre IUPAC |
1-methyl-1-tetradecylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C19H41N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21(2)18-15-20-16-19-21;/h20H,3-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NBVYGOXRYSEGID-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


